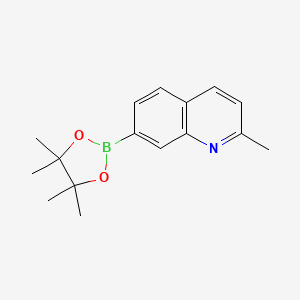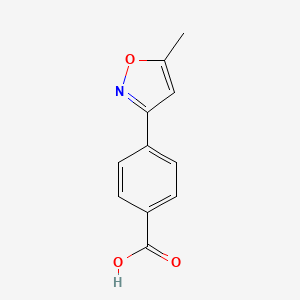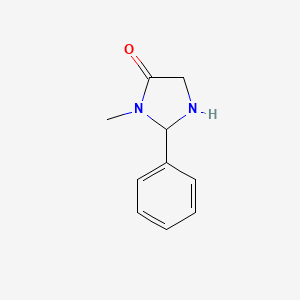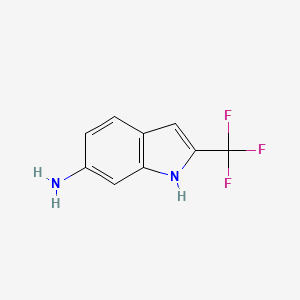
2-(trifluoromethyl)-1H-indol-6-amine
概要
説明
2-(Trifluoromethyl)-1H-indol-6-amine is a compound that belongs to the class of indoles, which are widely found in nature and known for their bioactivity. The trifluoromethyl group is a functional group that enhances the polarity, stability, and lipophilicity of the compound, making it valuable in various fields such as medicine, materials science, and agrochemicals .
作用機序
Target of Action
Trifluoromethyl groups are commonly found in various pharmaceuticals and they often enhance the drug’s potency and metabolic stability . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, triflupromazine, a drug containing a trifluoromethyl group, binds to dopamine D1 and D2 receptors, inhibiting their activity .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to outline the exact biochemical pathways it might affect. Organofluorine compounds, including those with trifluoromethyl groups, have been found to significantly affect pharmaceutical growth .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). Trifluoromethyl groups can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, triflupromazine, which targets dopamine receptors, can have anti-emetic effects .
準備方法
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 2-(trifluoromethyl)-1H-indol-6-amine involves the use of trifluoromethylation reagents such as CF3SO2Na under metal-free conditions. This method selectively introduces the trifluoromethyl group to the C2 position of indoles . Another approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable flow chemistry platforms. These platforms streamline the synthesis of trifluoromethyl-heteroatom anions using readily available organic precursors and cesium fluoride as the primary fluorine source .
化学反応の分析
Types of Reactions
2-(Trifluoromethyl)-1H-indol-6-amine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include CF3SO2Na for trifluoromethylation, palladium catalysts for Suzuki–Miyaura coupling, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, trifluoromethylation reactions yield 2-trifluoromethylindoles, while Suzuki–Miyaura coupling reactions produce carbon–carbon bonded products .
科学的研究の応用
2-(Trifluoromethyl)-1H-indol-6-amine has numerous scientific research applications:
類似化合物との比較
Similar Compounds
- Trifluoromethane (CF3H)
- 1,1,1-Trifluoroethane (CF3CH3)
- Hexafluoroacetone (CF3COCF3)
Uniqueness
2-(Trifluoromethyl)-1H-indol-6-amine is unique due to the presence of both the indole and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s stability, lipophilicity, and bioactivity, making it valuable in various scientific and industrial applications .
特性
IUPAC Name |
2-(trifluoromethyl)-1H-indol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)8-3-5-1-2-6(13)4-7(5)14-8/h1-4,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXUTUQRJCNCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


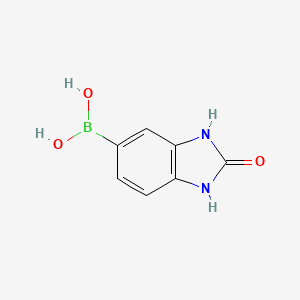

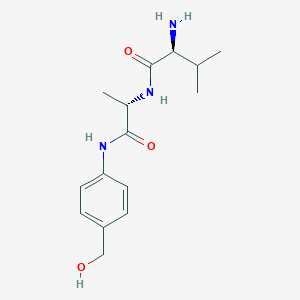
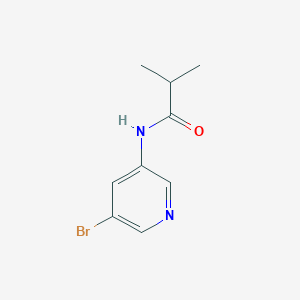

![Acetamide, N-[2-[(1S)-1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-](/img/structure/B1429129.png)
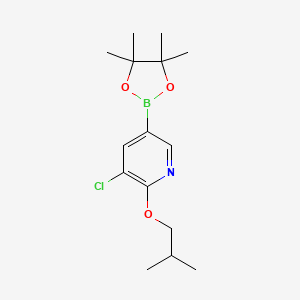
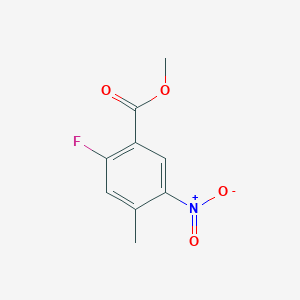
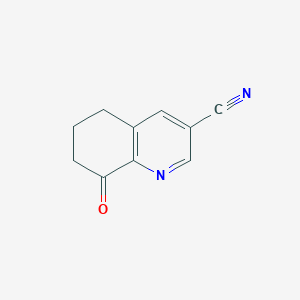
![7-Chloro-2-iodoimidazo[1,2-A]pyridine](/img/structure/B1429134.png)
![2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1429135.png)
